ethyl 7-cyclohexyl-6-imino-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate
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Overview
Description
Ethyl 7-cyclohexyl-6-imino-11-methyl-2-oxo-1,7,9-triazatricyclo[84003,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate is a complex organic compound with a unique tricyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 7-cyclohexyl-6-imino-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate typically involves multiple steps. One common approach is the cyclization of a suitable precursor under controlled conditions. The reaction conditions often include the use of anhydrous solvents and catalysts to facilitate the formation of the tricyclic core.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors and green chemistry principles to minimize waste and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
Ethyl 7-cyclohexyl-6-imino-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce amines.
Scientific Research Applications
Ethyl 7-cyclohexyl-6-imino-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of ethyl 7-cyclohexyl-6-imino-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in various biological pathways. The compound’s unique structure allows it to bind to these targets with high specificity, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate
- N-cyclohexyl-6-imino-11-methyl-7-[2-(morpholin-4-yl)ethyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide
Uniqueness
Ethyl 7-cyclohexyl-6-imino-11-methyl-2-oxo-1,7,9-triazatricyclo[84003,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate is unique due to its specific tricyclic structure, which imparts distinct chemical and biological properties
Biological Activity
Ethyl 7-cyclohexyl-6-imino-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes current knowledge regarding its biological activity, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound is characterized by its unique triazatricyclo structure and multiple functional groups, including an imino group and a carboxylate ester. Its molecular formula is C14H19N3O3, which contributes to its diverse chemical behavior and biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The mechanism of action involves binding to specific enzymes or receptors, modulating biological pathways that can lead to therapeutic effects. Ongoing studies aim to elucidate these interactions further.
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties . In vitro studies have demonstrated its effectiveness against various pathogens, suggesting potential applications in treating infections .
Anticancer Activity
The compound has also been investigated for its anticancer properties . Preliminary findings show that it can induce cytotoxic effects in cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer). These effects are believed to be mediated through mechanisms such as apoptosis induction and cell cycle arrest .
Comparative Biological Activity
A comparative analysis of similar compounds reveals varying degrees of biological activity based on structural modifications:
Compound Name | Structural Features | Biological Activity |
---|---|---|
Ethyl 6-(furan-2-carbonylimino)-11-methyl | Contains furan moiety | Moderate antimicrobial |
Ethyl 7-cyclohexyl-6-imino | Cyclohexyl group present | Notable antimicrobial and anticancer |
Ethyl 6-(3-methoxybenzoyl)imino | Methoxybenzoyl group | Potentially different pharmacological properties |
This table highlights how structural variations influence the biological activities of related compounds.
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial effects of the compound against eight different pathogens. Results indicated significant inhibition of bacterial growth, positioning it as a promising candidate for further development in antimicrobial therapies .
- Cytotoxicity in Cancer Cells : In a recent investigation involving various cancer cell lines, ethyl 7-cyclohexyl-6-imino demonstrated IC50 values indicating potent cytotoxicity against MCF-7 and HCT-116 cells. The mechanism involved down-regulation of anti-apoptotic genes (Bcl-2) and up-regulation of pro-apoptotic genes (P53 and Bax), suggesting a dual mechanism of action involving both apoptosis induction and cell cycle modulation .
Future Directions
Further research is necessary to fully understand the pharmacodynamics and pharmacokinetics of ethyl 7-cyclohexyl-6-imino. Investigations into its interaction with specific molecular targets will provide insights into optimizing its therapeutic potential while minimizing side effects.
Properties
CAS No. |
510762-26-2 |
---|---|
Molecular Formula |
C21H24N4O3 |
Molecular Weight |
380.4 g/mol |
IUPAC Name |
ethyl 7-cyclohexyl-6-imino-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate |
InChI |
InChI=1S/C21H24N4O3/c1-3-28-21(27)15-12-16-19(25(17(15)22)14-9-5-4-6-10-14)23-18-13(2)8-7-11-24(18)20(16)26/h7-8,11-12,14,22H,3-6,9-10H2,1-2H3 |
InChI Key |
WPKAKBCTJBMFIT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC2=C(N=C3C(=CC=CN3C2=O)C)N(C1=N)C4CCCCC4 |
Origin of Product |
United States |
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